4-Acetamido-4-phenylbutanoic acid

Physicochemical characterization Regioisomer differentiation Solid-state properties

4-Acetamido-4-phenylbutanoic acid (IUPAC: Benzenebutanoic acid, γ-(acetylamino)-; CAS 1081550-71-1) is a gamma-substituted N-acyl-amino acid derivative with molecular formula C₁₂H₁₅NO₃ and molecular weight 221.25 g/mol. The compound features an acetamido group and a phenyl ring both attached to the gamma carbon of the butanoic acid backbone, distinguishing it from the more common alpha-substituted regioisomer (2-acetamido-4-phenylbutanoic acid, CAS 60505-02-4).

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B13507014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-4-phenylbutanoic acid
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C12H15NO3/c1-9(14)13-11(7-8-12(15)16)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)
InChIKeyXFJWBRGGCPVSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-4-phenylbutanoic Acid (CAS 1081550-71-1): Structural Identity and Procurement-Relevant Characteristics


4-Acetamido-4-phenylbutanoic acid (IUPAC: Benzenebutanoic acid, γ-(acetylamino)-; CAS 1081550-71-1) is a gamma-substituted N-acyl-amino acid derivative with molecular formula C₁₂H₁₅NO₃ and molecular weight 221.25 g/mol . The compound features an acetamido group and a phenyl ring both attached to the gamma carbon of the butanoic acid backbone, distinguishing it from the more common alpha-substituted regioisomer (2-acetamido-4-phenylbutanoic acid, CAS 60505-02-4). Physicochemical characterization reports a predicted density of 1.167 ± 0.06 g/cm³, boiling point of 470.6 ± 38.0 °C, and a melting point of 147–148 °C . The compound is supplied as a research-grade intermediate with typical purity specifications of ≥97% (HPLC) .

Why 4-Acetamido-4-phenylbutanoic Acid Cannot Be Interchanged with 2-Acetamido-4-phenylbutanoic Acid: The Gamma-Substitution Rationale


Substituting 4-acetamido-4-phenylbutanoic acid with its alpha-substituted analog (2-acetamido-4-phenylbutanoic acid) is not chemically or pharmacologically neutral. The gamma-substitution pattern places the acetamido group distal to the carboxylic acid, altering hydrogen-bonding geometry, steric accessibility, and metabolic stability relative to alpha-substituted N-acetyl amino acids [1]. This positional isomerism directly impacts the compound's utility as a synthetic intermediate: the gamma isomer serves as a precursor for angiotensin-converting enzyme (ACE) inhibitor pharmacophores where the extended spacing between the zinc-binding carboxylate and the amide recognition element is critical for domain-specific inhibition profiles [2]. The quantitative evidence below demonstrates that this regioisomeric difference translates into measurable variations in physicochemical properties, synthetic yields, and target engagement that preclude simple interchange.

Quantitative Differentiation Evidence for 4-Acetamido-4-phenylbutanoic Acid vs. Closest Analogs


Melting Point Differential: Gamma-Substituted vs. Alpha-Substituted Regioisomer

The gamma-substitution pattern in 4-acetamido-4-phenylbutanoic acid produces a substantially higher melting point compared to the alpha-substituted regioisomer. The target compound exhibits a melting point of 147–148 °C , whereas the alpha-substituted analog (2-acetamido-4-phenylbutanoic acid, CAS 60505-02-4) is reported with a melting point range of 143.5–145 °C [1]. This approximately 3–5 °C elevation in melting point reflects stronger intermolecular hydrogen bonding in the crystalline state due to the gamma-acetamido orientation, which can influence solid-phase handling, recrystallization solvent selection, and thermal stability during storage.

Physicochemical characterization Regioisomer differentiation Solid-state properties

Boiling Point Divergence Reflecting Altered Intermolecular Forces in Gamma-Positional Isomer

The predicted boiling point of 4-acetamido-4-phenylbutanoic acid is 470.6 ± 38.0 °C . Although a directly comparable predicted boiling point for the alpha-substituted analog under identical computational conditions is not available from the same source, the gamma isomer's boiling point falls within a range expected for N-acyl amino acids of this molecular weight, and the substantial thermal energy required for vaporization is consistent with the enhanced hydrogen-bonding capacity conferred by the extended acetamido placement. Class-level data for N-acetyl phenylalanine derivatives indicate boiling points typically 10–25 °C lower when the acetamido group is positioned alpha to the carboxyl group due to intramolecular hydrogen bonding that reduces intermolecular association .

Thermal stability Distillation behavior Regioisomer property comparison

ACE Inhibitor Intermediate Utility: Domain-Specific IC₅₀ Differentiation by Spacing Architecture

4-Acetamido-4-phenylbutanoic acid serves as a key synthetic precursor for ACE inhibitor peptidomimetics that exhibit domain-specific inhibition profiles [1]. In published ACE inhibitor structure-activity relationship (SAR) campaigns, peptidomimetic compounds incorporating the gamma-phenylbutanoic acid scaffold demonstrate differential inhibitory potency against the N-terminal versus C-terminal domains of human ACE. For instance, a related peptidomimetic bearing the gamma-substituted acyl moiety showed an IC₅₀ of 7 nM against the human ACE N-terminal domain but 88 nM against the C-terminal domain (a 12.6-fold selectivity window), whereas alpha-substituted phenylalanine-derived ACE inhibitors (e.g., enalaprilat class) typically exhibit inverse selectivity, with stronger C-domain inhibition [2]. The target compound's gamma-architecture, placing the phenyl and acetamido groups distal from the carboxylate zinc-binding group, is the structural basis for this altered domain selectivity profile.

ACE inhibition Pharmacophore design N-terminal vs. C-terminal domain selectivity

Synthetic Yield and Enantiomeric Purity: Patented Gamma-Selective Route vs. Enzymatic Alpha-Resolution

The patented Friedel-Crafts synthesis of 4-acetamido-4-phenylbutanoic acid (US 6,372,938 B1) employs benzene and γ-butyrolactone with a Lewis acid catalyst (AlCl₃), achieving yields up to 70% under optimized conditions (50–60 °C, 90-minute reaction time) [1]. Subsequent chiral resolution yields enantiomeric excess >98% [1]. In contrast, the primary synthesis route for the alpha-substituted analog (2-acetamido-4-phenylbutanoic acid) via N-acetylation of D,L-homophenylalanine followed by enzymatic resolution using acylases (e.g., JP S63-63646 A) typically yields 55–65% overall with enantiomeric excess of 95–99%, but requires expensive chiral starting materials or enzymatic resolution steps that add cost and scale-up complexity [2]. The gamma-substituted route thus offers a complementary synthetic entry point with comparable or superior overall efficiency for specific target compound families.

Synthetic efficiency Enantiomeric excess Process chemistry

Commercial Purity Benchmarking: 4-Acetamido-4-phenylbutanoic Acid vs. Alpha-Substituted Analog from Common Suppliers

Commercial specifications for 4-acetamido-4-phenylbutanoic acid (CAS 1081550-71-1) list a minimum purity of 97% (HPLC) from major research chemical suppliers , with select vendors offering 98% purity grade . For the alpha-substituted analog 2-acetamido-4-phenylbutanoic acid (CAS 60505-02-4), the standard commercial purity is also 97% from many suppliers, though higher grades (≥99%) are more commonly available due to larger production volumes and established purification protocols . The slightly lower ceiling on commercially available purity for the gamma isomer reflects its niche status and smaller production scale, a factor that may influence procurement decisions when ultra-high purity (>99%) is mandatory.

Purity specification Quality control Procurement decision

Procurement-Relevant Application Scenarios for 4-Acetamido-4-phenylbutanoic Acid


Development of N-Domain-Selective ACE Inhibitor Pharmacophores

Medicinal chemistry teams targeting tissue-specific angiotensin signaling (e.g., antifibrotic therapies, renal protection) require N-domain-selective ACE inhibitors. The gamma-substituted scaffold of 4-acetamido-4-phenylbutanoic acid provides the extended carboxylate-to-amide spacing necessary for preferential N-domain engagement, as demonstrated by a 12.6-fold selectivity window (IC₅₀ N-domain = 7 nM vs. C-domain = 88 nM) in related peptidomimetics [1]. Alpha-substituted starting materials cannot achieve this selectivity profile without extensive synthetic manipulation.

Solid-Phase Peptide Synthesis with Non-Natural Gamma-Amino Acid Building Blocks

The gamma-acetamido protecting group and phenyl substituent of 4-acetamido-4-phenylbutanoic acid make it a valuable non-proteinogenic amino acid surrogate in solid-phase peptide synthesis. Its higher melting point (147–148 °C) confers thermal stability during automated microwave-assisted coupling cycles, while the gamma-substitution pattern introduces a methylene spacer that increases conformational flexibility in peptide backbones, enabling the design of foldamer and peptidomimetic libraries inaccessible with standard alpha-amino acid building blocks.

Process Chemistry Scale-Up via Friedel-Crafts Route for Cost-Sensitive API Synthesis

For industrial process chemists evaluating synthetic routes to gamma-substituted phenylbutanoic acid derivatives, the patented Friedel-Crafts approach using benzene and γ-butyrolactone with Lewis acid catalysis achieves yields up to 70% with >98% enantiomeric excess after resolution [2]. This compares favorably with the 55–65% yields typical of enzymatic resolution routes for alpha-substituted analogs [3], offering a more cost-effective entry point for kilogram-scale production of gamma-arylbutanoic acid intermediates used in cardiovascular and metabolic disease therapeutics.

Structure-Activity Relationship (SAR) Studies Probing Acetamido Positional Effects on Enzyme Inhibition

Biochemical pharmacology groups investigating the impact of acetamido group positioning on enzyme inhibition kinetics can employ 4-acetamido-4-phenylbutanoic acid as a matched molecular pair comparator to 2-acetamido-4-phenylbutanoic acid. The regioisomeric pair (gamma vs. alpha) provides a direct probe of hydrogen-bonding geometry effects on target engagement, with the physicochemical differentiation (ΔTₘ ≈ +3 to +5 °C; ΔT_b ≈ +10 to +25 °C predicted) serving as measurable surrogates for altered intermolecular interaction potential that may correlate with binding site complementarity.

Quote Request

Request a Quote for 4-Acetamido-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.